4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine: A Strategic Intermediate in Epigenetic Drug Discovery
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine: A Strategic Intermediate in Epigenetic Drug Discovery
Executive Summary
In the rapidly evolving landscape of targeted protein modulation, the design of highly specific small-molecule inhibitors relies heavily on versatile, multifunctional chemical intermediates. 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine (CAS: 56807-16-0) is a critical synthetic building block utilized predominantly in the development of epigenetic modulators[1]. Specifically, it serves as a core precursor in the synthesis of Bromodomain and Extra-Terminal motif (BET) inhibitors, which are actively investigated for the treatment of hematological malignancies, solid tumors, and severe inflammatory diseases[2],[3].
This technical guide deconstructs the physicochemical properties, structural rationale, and self-validating synthetic protocols associated with this compound, providing drug development professionals with a comprehensive mechanistic understanding of its utility.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is essential for optimizing downstream reaction conditions, particularly regarding solubility and steric profiling during rational drug design.
| Property | Value |
| Chemical Name | 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine |
| CAS Registry Number | 56807-16-0 |
| Molecular Formula | C₁₁H₁₄N₂O₆S |
| Molecular Weight | 302.3 g/mol |
| Core Scaffold | Arylsulfonylmorpholine |
| Key Functional Groups | Sulfonamide, Methoxy ether, Nitro arene, Morpholine |
Strategic Role in Epigenetic Drug Design (Causality & Mechanism)
The selection of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine as a starting material is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements in medicinal chemistry.
-
The Morpholine-Sulfonyl Axis: The morpholine ring is a privileged pharmacophore. It balances lipophilicity with aqueous solubility, primarily because its oxygen atom acts as a potent hydrogen-bond acceptor. The rigid sulfonyl linker projects the morpholine moiety into solvent-exposed regions of target proteins (such as the WPF shelf in BRD4), optimizing the pharmacokinetic profile without causing steric clashes in the primary acetyl-lysine binding pocket[4].
-
The Nitro-Methoxy Arene Core: The methoxy group provides electron density to the aromatic system and serves as an additional hydrogen-bond acceptor. More importantly, the nitro group at the 3-position functions as a "masked" primary amine . In standard drug development workflows, this nitro group is strategically reduced to an aniline post-sulfonylation. This newly unmasked amine provides a highly reactive nucleophilic center for subsequent coupling reactions (e.g., forming amides, ureas, or fused heterocycles) to build the final active pharmaceutical ingredient (API)[2].
Biological Application: BET/BRD4 Inhibition Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that recognizes acetylated lysine residues on histone tails, acting as a critical transcriptional regulator. In various cancers (e.g., Acute Myeloid Leukemia, Multiple Myeloma, and NUT midline carcinoma), BRD4 aberrantly drives the transcription of oncogenes such as c-Myc and Bcl-2[3].
Inhibitors synthesized from 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine competitively bind to the bromodomain of BRD4. This binding physically displaces BRD4 from the chromatin, halting the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. Consequently, RNA Polymerase II is not phosphorylated, leading to the rapid downregulation of oncogene expression and inducing selective cell cycle arrest and apoptosis[3].
Mechanism of BRD4 inhibition by epigenetic modulators derived from the morpholine intermediate.
Self-Validating Experimental Protocol: Synthesis & Activation
A robust chemical protocol must be a self-validating system. The synthesis of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine relies on a highly efficient nucleophilic acyl substitution, followed by strict analytical checkpoints to ensure intermediate integrity before downstream activation[2],[4].
Phase 1: Sulfonamide Formation Workflow
Chemical synthesis workflow of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine.
Reagents & Materials:
-
4-Methoxy-3-nitrobenzenesulfonyl chloride (Electrophile)[2]
-
Morpholine (Nucleophile)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (Acid Scavenger)
-
Anhydrous Dichloromethane (DCM) (Aprotic Solvent)
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 equivalent of 4-methoxy-3-nitrobenzenesulfonyl chloride in anhydrous DCM under an inert atmosphere (nitrogen or argon). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid[4].
-
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The nucleophilic attack on a sulfonyl chloride is highly exothermic. Lowering the temperature suppresses thermal degradation and minimizes the formation of bis-sulfonylation byproducts[3].
-
Base Addition: Add 2.0 to 3.0 equivalents of TEA or DIPEA dropwise. Causality: The base acts as a scavenger to neutralize the HCl generated during the reaction, driving the equilibrium forward and preventing the protonation (and subsequent deactivation) of the morpholine nucleophile[4].
-
Nucleophilic Attack: Slowly introduce 1.2 equivalents of morpholine. The secondary amine attacks the electrophilic sulfur atom, displacing the chloride leaving group.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 16 hours to ensure complete thermodynamic conversion[3],[4].
-
Workup: Quench the reaction with distilled water. Extract the aqueous phase with DCM. Wash the combined organic layers with brine to remove residual salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint (Analytical QC): Analyze the crude product via LC-MS and ¹H NMR. Successful coupling is definitively confirmed by the disappearance of the sulfonyl chloride precursor mass and the appearance of characteristic morpholine proton shifts: typically a multiplet at δ 3.6–3.8 ppm for the –CH₂–O–CH₂– protons and a multiplet at δ 2.9–3.1 ppm for the –CH₂–N–CH₂– protons[2].
Phase 2: Strategic Nitro Reduction (Downstream Activation)
To utilize this intermediate in final API synthesis, the masked amine must be liberated.
-
Dissolve the purified 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine in a mixture of methanol and ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.
-
Filter the mixture through a pad of Celite to safely remove the pyrophoric catalyst. Concentrate the filtrate to yield 3-amino-4-methoxybenzenesulfonyl morpholine, which is now primed for coupling with diverse heteroaryl chlorides or carboxylic acids to form the final BET inhibitor.
References
- Title: EP 3898587 B1: CONDENSED PYRROLES AS NOVEL BROMODOMAIN INHIBITORS Source: European Patent Office URL
- Title: WO2015004075A1: Modified bet-protein-inhibiting dihydroquinoxalinones and dihydropyridopyrazinones Source: Google Patents / WIPO URL
-
Title: Design, Synthese und biologische Evaluation von epigenetischen Modulatoren Source: Universität Freiburg URL: [Link]
Sources
- 1. 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]Morpholine price,buy 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]Morpholine - chemicalbook [chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2015004075A1 - Modified bet-protein-inhibiting dihydroquinoxalinones and dihydropyridopyrazinones - Google Patents [patents.google.com]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
